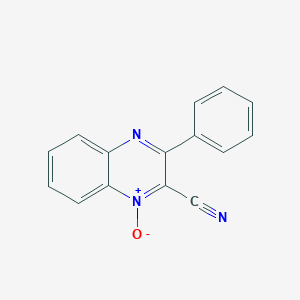
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide, also known as PQNO, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PQNO is a derivative of quinoxaline that possesses a nitroso group (-NO) attached to the carbon atom of the cyano group (-CN). PQNO has been extensively studied for its biological and chemical properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism Of Action
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide acts as a NO donor by releasing NO in the presence of reducing agents such as glutathione and ascorbic acid. The release of NO from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is pH-dependent, with higher pH leading to increased NO release. The mechanism of NO release from 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reduction of the nitroso group to form NO and a nitroxide radical.
Biochemical And Physiological Effects
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory, and neuroprotective effects. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-induced vasodilation is mediated by the release of NO, which activates the soluble guanylate cyclase (sGC) pathway and leads to the relaxation of smooth muscle cells. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is its ability to act as a NO donor in biological systems. This property makes 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide a valuable tool for investigating the role of NO in various physiological and pathological processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has a relatively high yield of synthesis, making it readily available for use in experiments. However, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limitations in terms of its stability and solubility. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide is prone to decomposition and can undergo autoxidation, leading to the formation of unwanted byproducts. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in scientific research. One potential direction is the development of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide-based therapeutics for the treatment of inflammatory diseases and neurodegenerative diseases. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide could be used as a tool for investigating the role of NO in the regulation of various physiological processes. Further studies are needed to fully understand the potential applications of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide in these areas.
Synthesis Methods
The synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide involves the reaction of 2-cyano-3-phenylquinoxaline with nitrosyl chloride in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide. The yield of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide obtained from this method is relatively high, making it a preferred method for the synthesis of 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide.
Scientific Research Applications
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been widely used in scientific research due to its ability to act as a nitric oxide (NO) donor. NO is a potent signaling molecule that plays a crucial role in various physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used in various studies to investigate the role of NO in these processes. Additionally, 3-Phenyl-2-quinoxalinecarbonitrile 1-oxide has been used as a fluorescent probe for the detection of NO in biological systems.
properties
CAS RN |
18916-51-3 |
|---|---|
Product Name |
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide |
Molecular Formula |
C15H9N3O |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-oxido-3-phenylquinoxalin-1-ium-2-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-14-15(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18(14)19/h1-9H |
InChI Key |
ONHOULUTDWZHKA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3[N+](=C2C#N)[O-] |
synonyms |
3-Phenyl-2-quinoxalinecarbonitrile 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
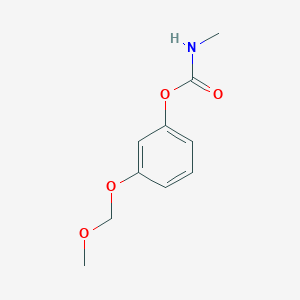
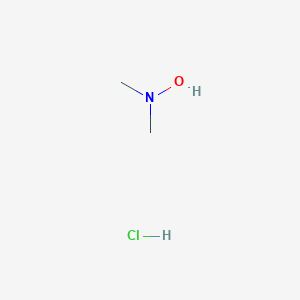
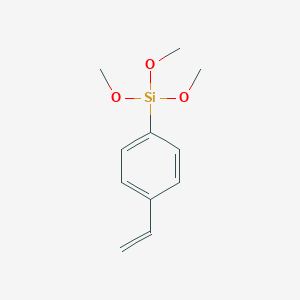
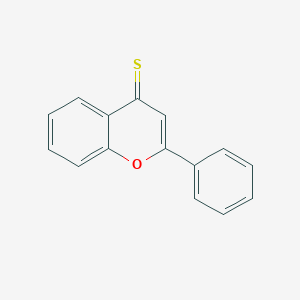
![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)
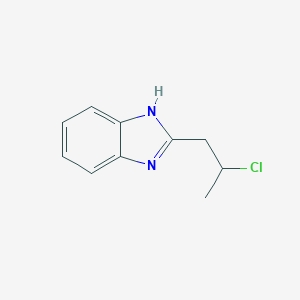



![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)

![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
